molecular formula C9H6N2O2 B1442750 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde CAS No. 1353878-06-4

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Cat. No.: B1442750
CAS No.: 1353878-06-4
M. Wt: 174.16 g/mol
InChI Key: ZYSIZKIHNYPAAM-UHFFFAOYSA-N
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Description

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde (molecular formula: C₉H₆N₂O₂; molecular weight: 174.16 g/mol; CAS: 1353878-06-4) is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine scaffold with a ketone group at position 4 and a carbaldehyde substituent at position 9 . The carbaldehyde group at position 9 introduces electrophilic reactivity, making the compound a valuable intermediate for synthesizing derivatives via condensation or nucleophilic addition reactions .

Properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSIZKIHNYPAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221782
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-06-4
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclative Condensation

  • Starting Materials:

    • 2-enamino- or 2-formamidino-substituted pyridine derivatives
    • α-(hetero)aryl acetyl chlorides
  • Reaction Conditions:

    • Controlled heating (temperature optimized based on substrate)
    • Use of solvents facilitating condensation (e.g., polar aprotic solvents)
    • Sometimes base catalysts or acid scavengers to facilitate cyclization
  • Mechanism:
    The nucleophilic nitrogen of the pyridine derivative attacks the electrophilic carbonyl carbon of the acetyl chloride, followed by intramolecular cyclization and elimination steps to form the fused heterocycle with the aldehyde group at position 9.

Thermal Cyclization of Isopropylidene (2-pyridylamino)methylenemalonates

  • Preparation of Intermediate:
    2-aminopyridines react with Meldrum’s acid and trimethyl orthoformate to form isopropylidene (2-pyridylamino)methylenemalonates.

  • Cyclization Step:
    The intermediate is heated in diphenyl ether (Ph2O) at 260 °C for about 10 minutes. This induces cyclization and decarboxylation, yielding 4H-pyrido[1,2-a]pyrimidin-4-ones.

  • Work-up:
    After cooling, the mixture is diluted with n-hexane and extracted with 2 N HCl. The aqueous phase is neutralized to pH 8 with 40% NaOH to precipitate the product, which is then filtered and recrystallized from ethanol.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Notes
Cyclative Condensation 2-enamino/2-formamidino pyridine + α-aryl acetyl chloride Controlled heating, solvents Not explicitly reported Direct formation of aldehyde-substituted fused ring; requires careful temperature control
Thermal Cyclization of Methylenemalonates 2-aminopyridine + Meldrum’s acid + trimethyl orthoformate 260 °C in diphenyl ether, 10 min 50-80 (varies by substituent) High temperature needed; efficient for 4H-pyrido[1,2-a]pyrimidin-4-ones; aldehyde introduced via subsequent steps

Research Findings and Optimization Notes

  • The use of Meldrum’s acid as a starting material is advantageous due to its strong acidity (pKa ~7.3 in DMSO), which facilitates the formation of aminomethylenemalonates intermediates.

  • The thermal cyclization method yields are improved by optimized work-up involving acid-base extraction and recrystallization, providing 15-30% better yields compared to earlier protocols.

  • Halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized similarly, allowing further functionalization via transition metal-catalyzed cross-coupling reactions, which might be adapted for aldehyde derivatives.

  • Reaction conditions such as solvent choice, temperature, and reaction time are critical for maximizing yield and purity.

Summary Table of Key Synthetic Parameters

Parameter Cyclative Condensation Method Thermal Cyclization Method
Temperature Moderate, substrate-dependent High (260 °C)
Reaction Time Several hours to optimize ~10 minutes
Solvent Polar aprotic solvents Diphenyl ether (Ph2O)
Work-up Standard extraction and purification Acid-base extraction, recrystallization
Yield Moderate to good (literature variable) Good to excellent (50-80%)
Scalability Moderate High (suitable for bulk synthesis)

Scientific Research Applications

. The compound’s ability to inhibit HIV-1 integrase makes it a promising candidate for the development of new antiviral drugs. Additionally, its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .

In the field of organic synthesis, this compound serves as a valuable building block for the construction of complex heterocyclic systems. Its fluorescent properties also make it suitable for use in fluorescent sensing and labeling applications .

Mechanism of Action

The mechanism of action of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde involves its interaction with molecular targets such as HIV-1 integrase. The compound binds to the active site of the enzyme, chelating the Mg2+ ion through its keto oxygen atom and nitrogen atom of the thiadiazole or oxadiazole ring moiety . This binding inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome and thereby blocking viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde, emphasizing substituent variations and their pharmacological or physicochemical implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Findings
This compound (Target Compound) -CHO at C9, -O at C4 C₉H₆N₂O₂ 174.16 Limited direct pharmacological data; primarily used as a synthetic precursor .
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde -CH₃ at C9, -N-piperazinyl at C2, -OCH₃ at aryl C₂₁H₂₃N₅O₂ 377.45 Enhanced receptor-binding potential due to piperazinyl and methoxy groups; potential CNS activity .
4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acids Fused pyrrolo ring, -COOH at C2 C₁₂H₈N₃O₃ 245.21 Improved solubility and hydrogen-bonding capacity; explored as kinase inhibitors .
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Fused thieno ring, -CONH-thiazole at C2, -CH₃ at C9 C₁₅H₁₀N₄O₂S₂ 342.39 Thieno fusion enhances π-stacking; thiazole carboxamide confers antimicrobial activity .
7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one -N-diazepane at C7, -OCH₃ at aryl C₂₁H₂₂N₄O₃ 378.43 Broad-spectrum activity against cancer cell lines; diazepane improves bioavailability .
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide -CONH-benzyl at C3, -OH at C2, -CH₃ at C9 C₁₇H₁₅N₃O₃ 309.32 Demonstrated analgesic activity in murine models; bioisosteric to 4-hydroxyquinolin-2-ones .

Key Structural and Functional Differences

Core Modifications

  • Fused Ring Systems: Compounds like 9-methyl-4-oxo-thieno[2,3-d]pyrimidine derivatives (e.g., ) incorporate sulfur-containing rings, which enhance lipophilicity and metabolic stability compared to the oxygen-dominated core of the target compound.
  • Substituent Effects : The carbaldehyde group in the target compound contrasts with carboxamide (e.g., ) or carboxylic acid (e.g., ) moieties in analogs, altering hydrogen-bonding capacity and reactivity. Piperazinyl or diazepane substituents (e.g., ) introduce basic nitrogen centers, improving solubility and target engagement.

Pharmacological Implications

  • Bioisosterism: The target compound’s pyrido-pyrimidine core shares bioisosteric relationships with 4-hydroxyquinolin-2-one systems, enabling similar interactions with biological targets (e.g., enzymes or receptors) while modulating pharmacokinetic properties .
  • Electrophilic Reactivity : The C9 carbaldehyde group facilitates derivatization but may limit stability in vivo compared to more stable substituents like methyl or aryl groups in analogs .

Biological Activity

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring fused with a pyrimidine ring, contributing to its unique chemical properties. The compound's molecular formula is C10H7N3OC_{10}H_{7}N_{3}O, and it has a molecular weight of 185.18 g/mol.

The biological activity of this compound is mediated through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and human leukocyte elastase (HLE), which play critical roles in inflammatory processes and tissue remodeling .
  • Antiviral Activity : Recent studies indicate that derivatives of this compound exhibit antiviral properties against SARS-CoV-2 by targeting the main protease (Mpro), effectively preventing viral replication .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. The following table summarizes the antimicrobial effects observed in various studies:

Compound Microorganism Activity Reference
Derivative AE. coliInhibitory
Derivative BS. aureusInhibitory
Derivative CC. albicansInhibitory

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects, primarily through COX inhibition. The following table presents the IC50 values for COX inhibition:

Compound IC50 (µM) Standard Reference
4-oxo derivative A0.04 ± 0.01Celecoxib (0.04)
4-oxo derivative B0.05 ± 0.02Indomethacin (9.17)

Study on Antiviral Properties

A study evaluated the antiviral efficacy of novel derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine against COVID-19 using Vero cells. The results indicated that several derivatives reduced viral load by over 90% at specific concentrations without significant cytotoxicity .

Study on Enzyme Inhibition

Another investigation focused on the inhibition of human leukocyte elastase by a derivative of this compound. The study found that the compound effectively inhibited elastase activity, suggesting potential therapeutic applications in treating chronic inflammatory diseases like COPD and asthma .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives shows variable absorption and distribution characteristics influenced by their lipophilicity. Toxicological assessments indicate that while low doses exhibit minimal toxicity, higher doses can lead to adverse effects such as liver and kidney damage .

Q & A

What are the optimized synthetic routes for 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step condensation and cyclization reactions. For example, a one-pot procedure starts with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives reacting with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature. Subsequent treatment with sodium methoxide and controlled heating (50–60°C) facilitates cyclization and acidification to precipitate intermediates . Key factors affecting yield include:

  • Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency.
  • Temperature control : Overheating (>60°C) may lead to side reactions like hydrolysis.
  • Purification : Acidification to pH <7 ensures selective precipitation of the carbaldehyde intermediate.

For derivatives, substituents at the pyrimidine ring (e.g., methyl, morpholinyl) require tailored alkylation or amination steps, as seen in WO 2009/093972 for enantiopure analogs .

How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound derivatives?

Basic Research Question
Structural characterization relies on:

  • 1H NMR : Aromatic protons in the pyrido-pyrimidine core resonate at δ 7.8–8.2 ppm, with downfield shifts for aldehyde protons (δ 9.5–10.0 ppm). Substituents like benzyl groups show distinct signals (e.g., δ 4.5–5.0 ppm for CH2 in N-benzyl derivatives) .
  • 13C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the carbonyl (C=O) of the pyrimidinone ring resonates at δ 165–170 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 399.1182 for dithioacetal derivatives) .

What is the impact of substituents on the biological activity of this compound derivatives?

Advanced Research Question
Substituents modulate activity through steric, electronic, and hydrogen-bonding interactions:

  • Anti-HIV activity : 1,3,4-Oxadiazole and thiadiazole substituents enhance binding to HIV-1 reverse transcriptase, with IC50 values <10 µM in enzymatic assays .
  • Analgesic effects : N-Benzyl-2-hydroxy-9-methyl derivatives exhibit bioisosterism with 4-hydroxyquinolin-2-ones, showing comparable potency in the acetic acid writhing model (ED50 ~25 mg/kg) .
  • Enantioselectivity : Enantiopure morpholinyl derivatives (e.g., WO 2009/093972) demonstrate improved pharmacokinetic profiles due to reduced off-target interactions .

How can QSAR models guide the design of derivatives with enhanced anti-HIV activity?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) studies using SW-MLR and artificial neural networks identify critical descriptors:

  • Electrophilicity index : Correlates with inhibitory activity against HIV-1 integrase.
  • Hydrophobic parameters (logP) : Optimal values (2.5–3.5) improve membrane permeability without compromising solubility .
  • Substituent bulk : Bulky groups at position 9 reduce steric clashes in the active site.

For example, 4-oxo-1,4-dihydroquinoline analogs with electron-withdrawing groups (e.g., fluoro) show improved binding affinity (R² = 0.89 in QSAR models) .

What strategies resolve contradictions in biological data across different assay models?

Advanced Research Question
Contradictions arise from assay-specific conditions (e.g., cell lines vs. in vivo models). Mitigation strategies include:

  • Dose-response profiling : Compare EC50 values in enzymatic (e.g., HIV-1 RT inhibition) versus cell-based assays (e.g., MT-4 cell cytoprotection) .
  • Metabolic stability testing : Liver microsome assays identify derivatives prone to rapid clearance, explaining discrepancies between in vitro and in vivo efficacy .
  • Target engagement studies : Use fluorescence polarization or SPR to confirm direct binding to the intended target .

How can bioisosteric replacements optimize the pharmacokinetic profile of pyrido-pyrimidine derivatives?

Advanced Research Question
Bioisosterism between 4-hydroxyquinolin-2-ones and 4-oxo-pyrido-pyrimidine cores improves metabolic stability while retaining activity. For example:

  • Hydroxyl-to-carbonyl substitution : Reduces oxidative metabolism by CYP450 enzymes .
  • Dithioacetal moieties : Enhance solubility (logS > -4.5) without compromising CNS penetration (e.g., brain-to-plasma ratio >0.5 in rodent models) .

What are the critical safety protocols for handling this compound in the laboratory?

Basic Research Question
Safety measures include:

  • Storage : Dry, airtight containers at 2–8°C to prevent hydrolysis .
  • PPE : Gloves and goggles mandatory due to acute toxicity (H300: fatal if swallowed) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Reactant of Route 2
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

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